molecular formula C8H7N3O B077207 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 10554-54-8

1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No. B077207
CAS RN: 10554-54-8
M. Wt: 161.16 g/mol
InChI Key: WZJLBXJWTKEZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone is a compound that has gained significant attention in recent years due to its potential application in scientific research. It is a heterocyclic compound that has a triazole and pyridine ring fused together, making it a unique and interesting molecule.

Mechanism Of Action

The mechanism of action of 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone is not fully understood, but it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, sleep, and seizure activity. The compound is thought to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission and the observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone have been studied extensively. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, as well as anticancer properties. Additionally, it has been found to have an effect on the levels of certain neurotransmitters in the brain, including GABA and glutamate.

Advantages And Limitations For Lab Experiments

One advantage of using 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone in lab experiments is its relatively simple synthesis method. Additionally, its unique structure and potential applications make it an interesting compound to study. However, limitations include the fact that its mechanism of action is not fully understood and that further research is needed to determine its potential side effects.

Future Directions

There are several future directions for research on 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone. One area of interest is the development of drugs based on the compound for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, exploring the potential uses of the compound in other areas of research, such as materials science, could also be an interesting avenue for future research.
Conclusion:
In conclusion, 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone is a unique and interesting compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to have anticonvulsant, anxiolytic, and sedative effects, as well as anticancer properties. Further research is needed to fully understand its mechanism of action and potential side effects, but the compound shows promise for the development of drugs to treat various neurological disorders and cancer.

Synthesis Methods

The synthesis of 1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone can be achieved by the reaction of 3-amino-1,2,4-triazole with 3-bromopyridine in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a promising compound for the development of drugs to treat various neurological disorders. Additionally, it has been found to have anticancer properties, which could be explored further for the development of new cancer treatments.

properties

CAS RN

10554-54-8

Product Name

1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-(triazolo[1,5-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)8-7-4-2-3-5-11(7)10-9-8/h2-5H,1H3

InChI Key

WZJLBXJWTKEZFW-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C=CC=CN2N=N1

Canonical SMILES

CC(=O)C1=C2C=CC=CN2N=N1

Origin of Product

United States

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